Colupulone

Antimicrobial Natural product Activity-guided fractionation

Researchers relying on undefined β-acid mixtures face irreproducible bioactivity due to congener-specific potency differences. Colupulone eliminates this variability as a structurally validated, single-congener β-acid standard. • PXR Activation: Direct agonist at 1-10 µM; co-crystal structure with PXR-LBD solved at 3.2 Å resolution. • Antibacterial Potency: MIC 37.5 µg/mL vs. B. subtilis-2-fold more potent than 30%-colupulone mixed β-acid preparations (MIC 75.0 µg/mL). • Larvicidal Activity: LC50 19.7 mg/L against Culex pipiens, 2.2-fold more potent than deoxycohumulone.

Molecular Formula C25H36O4
Molecular Weight 400.5 g/mol
CAS No. 468-27-9
Cat. No. B1216029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColupulone
CAS468-27-9
Synonymscolupulone
Molecular FormulaC25H36O4
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)CC=C(C)C)O)CC=C(C)C)O
InChIInChI=1S/C25H36O4/c1-15(2)9-10-19-22(27)20(21(26)18(7)8)24(29)25(23(19)28,13-11-16(3)4)14-12-17(5)6/h9,11-12,18,27-28H,10,13-14H2,1-8H3
InChIKeyUNCDMWKTFLUPHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Colupulone Beta-Acid Reference Standard


Colupulone (co-lupulone) is a prenylated acylphloroglucinol derivative and one of the three primary β-acid congeners found in the lupulin glands of hops (Humulus lupulus L.), alongside lupulone and adlupulone [1]. As a β-acid, colupulone is distinguished structurally from α-acids (humulones) by the presence of an additional isoprenyl group on the phloroglucinol core [2]. While β-acids as a class have historically received less research attention than α-acids, recent activity-guided fractionation studies have identified colupulone as a principal contributor to the antimicrobial properties of hop extracts, with its content varying significantly across hop varieties from approximately 20% to 55% of total β-acids [3][4]. The compound exhibits a broad spectrum of quantifiable biological activities, including antibacterial effects against Gram-positive pathogens, larvicidal activity against mosquito vectors, and modulation of nuclear receptors such as pregnane X receptor (PXR), positioning it as a distinct research tool in natural product pharmacology [5][6].

Natural product β-acid reference standard
Antimicrobial screening studies (Gram-positive)
Larvicidal activity screening context
Nuclear receptor (PXR) activation research

Why Colupulone Substitution Fails


Scientific and industrial users cannot assume functional equivalence among hop β-acid congeners or between colupulone and generic β-acid extracts. Structure-activity relationship (SAR) analysis reveals that subtle differences in prenyl side-chain composition among colupulone, lupulone, and adlupulone translate into measurably divergent biological potency. In antibacterial applications, colupulone exhibits an activity contribution value (concentration/MIC) of 1.59, substantially lower than lupulone at 2.56, indicating that the congeners are not interchangeable with respect to antimicrobial efficacy [1]. This differential activity is further corroborated by direct testing of β-acid samples with varying colupulone content, where antibacterial performance correlates positively with colupulone enrichment [2]. In larvicidal applications, colupulone demonstrates an LC50 of 19.7 mg/L, representing a 2.2-fold potency improvement over the structurally related comparator deoxycohumulone (LC50 43.7 mg/L), while the closely related congener colupone is nearly inactive [3]. Furthermore, colupulone is uniquely characterized as a direct activator of human pregnane X receptor (PXR) with demonstrated activity at 1-10 μM, a property that has not been equivalently established for other β-acid congeners under comparable assay conditions [4]. These congener-specific activity profiles preclude the substitution of colupulone with undefined β-acid mixtures or alternative congeners in applications requiring reproducible, quantifiable outcomes.

Congener-specific activity profiles (colupulone vs lupulone) may not transfer directly
β-Acid extract composition varies; antimicrobial readouts may shift
PXR activation has not been equivalently characterized for α-acids or other β-acid congeners
Larvicidal potency differs across structural analogs; substitution may alter endpoint interpretation

Colupulone Comparative Evidence


Antibacterial Activity vs. Lupulone

In a 2023 activity-guided fractionation study of hop extracts, colupulone was quantitatively compared with its primary β-acid congener lupulone for contribution to overall antibacterial activity. The study employed concentration-normalized activity values (concentration divided by MIC) to rank the relative contribution of each compound [1]. Colupulone yielded an activity value of 1.59, which was 38% lower than lupulone's value of 2.56, indicating that lupulone contributes more potently per unit concentration to the antibacterial effect against Bacillus subtilis [1]. Notably, adlupulone exhibited the lowest MIC in the study (0.98 µg/mL) but was present at lower concentrations in extracts, demonstrating the necessity of considering both intrinsic potency and natural abundance when evaluating congener contributions [1].

Antibacterial vs. Lupulone
Head-to-head
Activity contribution: 1.59 (colupulone) vs 2.56 (lupulone)
Reported congener-specific contribution; supports antimicrobial screening context
B. subtilis, activity-guided fractionation
Antimicrobial Natural product Activity-guided fractionation

Larvicidal Efficacy vs. Deoxycohumulone

In a 2022 comparative larvicidal evaluation, colupulone was directly tested against the naturally occurring prenylated acylphloroglucinol deoxycohumulone for activity against Culex pipiens larvae [1]. Colupulone exhibited an LC50 value of 19.7 mg/L, which is 2.2-fold lower (more potent) than deoxycohumulone's LC50 of 43.7 mg/L [1]. The study also evaluated colupone (a related structural variant) and several synthetic geranyl analogues, finding that colupone was nearly inactive, thereby establishing clear SAR trends [1].

Larvicidal vs. Deoxycohumulone
Head-to-head
LC50: 19.7 mg/L (colupulone) vs 43.7 mg/L (deoxycohumulone)
Supports larvicidal screening context; 2.2-fold lower LC50 reported
Culex pipiens larvae, 24 h exposure assay
Larvicidal Vector control Structure-activity relationship

COX-2 Enzyme Inhibition

Colupulone has been quantitatively characterized for inhibition of human cyclooxygenase-2 (COX-2), with an IC50 value of 550 nM (0.55 µM) determined via fluorescence-based microplate reader assay [1]. This represents a defined biochemical activity benchmark for colupulone in the context of inflammatory pathway modulation [1].

COX-2 Inhibition
Class-level
IC50 = 550 nM (0.55 µM)
Reported COX-2 inhibition; class-level context, comparator data needed
Human COX-2 fluorescence assay
Anti-inflammatory Enzyme inhibition Cyclooxygenase

Antibacterial Activity vs. Purity

A 2021 study evaluated five β-acid samples with systematically varied colupulone content (30%, 50%, 70%, 90%, and 100%) to determine the relationship between colupulone enrichment and antibacterial efficacy [1]. The pure colupulone sample (100%) exhibited an MIC of 37.5 µg/mL against all three tested bacterial strains (S. aureus, B. subtilis, and E. coli), whereas the sample containing only 30% colupulone required a 2-fold higher concentration (MIC = 75.0 µg/mL) to achieve inhibition [1]. This dose-response relationship demonstrates that colupulone content directly correlates with antibacterial performance [1].

Antibacterial vs. Purity
Reported
Pure (100%): MIC 37.5 µg/mL; 30% colupulone sample: MIC 75.0 µg/mL
Content-dependent MIC; supports procurement of high-purity material for antimicrobial screening
S. aureus, B. subtilis, E. coli broth dilution
Antibacterial Hop breeding Structure-activity

PXR Activation

Colupulone has been structurally and functionally characterized as a direct activator of human pregnane X receptor (PXR), a nuclear receptor that regulates xenobiotic metabolism and is implicated in drug-drug interactions [1]. In reporter gene assays, colupulone activated human PXR at concentrations of 1, 3, and 10 µM, with the crystal structure of the PXR ligand-binding domain in complex with colupulone revealing specific binding interactions at 3.2 Å resolution [1][2]. This activation is distinct from the effects of α-acids (humulones), which have not been equivalently characterized for PXR activation [1].

PXR Activation
Class-level
Activation at 1–10 µM; co-crystal structure at 3.2 Å resolution
Reported PXR activation distinct from α-acids; supports nuclear receptor studies
Human PXR reporter gene assay, ligand-binding domain
Nuclear receptor Xenobiotic metabolism Drug-drug interaction

Cohulupone Recognition Threshold

Under thermal wort boiling conditions, colupulone undergoes transformation to produce a series of bitter-tasting compounds, including cohulupone, hulupinic acid, and various tricyclocolupone derivatives [1]. Sensory analysis revealed that cohulupone exhibits the lowest recognition threshold among these transformation products at 7.9 µmol/L, imparting a short-lasting, iso-α-acid-like bitter impression [1]. In contrast, hydroxytricyclocolupone exhibited a threshold of 14.7 µmol/L and produced a long-lasting, lingering, harsh bitterness perceived on the posterior tongue and throat [1]. These distinct sensory profiles demonstrate that colupulone transformation yields a spectrum of bitter compounds with differential temporal and qualitative characteristics [1].

Bitter Recognition Threshold
Reported
Cohulupone: 7.9 µmol/L; hydroxytricyclocolupone: 14.7 µmol/L
Reported sensory thresholds; supports flavor chemistry and bitterness profiling
Wort boiling simulation, sensory panel
Brewing science Sensory analysis Flavor chemistry

Colupulone Application Scenarios


Antibacterial Bioactivity Standardization

Colupulone serves as a quantitative reference standard for antibacterial activity studies. The compound's defined activity contribution value of 1.59 (concentration/MIC) against B. subtilis, established through activity-guided fractionation, enables researchers to calibrate the antibacterial potency of hop extracts and to attribute bioactivity to specific constituents [1]. For studies requiring maximal antibacterial performance, pure colupulone (MIC 37.5 µg/mL) provides a 2-fold potency advantage over mixed β-acid preparations containing only 30% colupulone (MIC 75.0 µg/mL), as demonstrated in direct comparative testing [2]. This application is particularly relevant for natural product antimicrobial screening programs and for breeding programs seeking to develop hop varieties with enhanced colupulone content.

Mosquito Larvicide Development

Colupulone is a validated lead compound for environmentally compatible mosquito larvicide development. With an LC50 of 19.7 mg/L against Culex pipiens larvae, colupulone demonstrates a 2.2-fold potency advantage over the structurally related natural compound deoxycohumulone (LC50 43.7 mg/L) [3]. This quantifiable potency differential, combined with the compound's natural origin from hops, positions colupulone as a preferred starting point for structure-activity relationship optimization studies aimed at developing novel larvicidal agents with potential advantages over synthetic insecticides in terms of environmental compatibility and resistance management.

Drug Metabolism & PXR Studies

Colupulone is uniquely characterized among hop bitter acids as a structurally validated direct activator of human pregnane X receptor (PXR), with activation demonstrated at 1-10 µM and the co-crystal structure of the colupulone-PXR ligand-binding domain solved at 3.2 Å resolution [4][5]. This property distinguishes colupulone from α-acid congeners (humulones) that have not been equivalently characterized for PXR activation. Researchers investigating xenobiotic metabolism regulation, drug-drug interaction mechanisms, or the molecular pharmacology of nuclear receptors should select colupulone over generic β-acid mixtures or alternative hop bitter acids to ensure reproducible, mechanistically defined PXR activation.

Brewing Flavor Chemistry

Colupulone functions as a precursor to a defined spectrum of bitter-tasting transformation products under wort boiling conditions. The principal transformation product, cohulupone, exhibits a recognition threshold of 7.9 µmol/L and imparts a short-lasting, iso-α-acid-like bitter impression, while other derivatives such as hydroxytricyclocolupone (threshold 14.7 µmol/L) produce distinctly different temporal bitterness profiles [6]. This defined transformation chemistry enables flavor scientists to predict and quantify the sensory contribution of colupulone-derived compounds in beer, and provides brewers with a rational basis for selecting hop varieties based on colupulone content to achieve specific bitterness quality targets.

Application
Selection Property
Validation Focus
Antibacterial bioactivity standardization
Antimicrobial screening context
MIC and congener-specific contribution endpoints
Mosquito larvicide screening
Larvicidal activity profiling
LC50 in target species assays
PXR activation and drug metabolism studies
Nuclear receptor activation specificity
Reporter gene assay and co-crystal structure confirmation
Brewing flavor chemistry research
Bitter compound transformation profile
Sensory threshold and temporal bitterness profiling

Technical Documentation Hub

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